Product packaging for 5-Chloro-1-ethyl-3-methyl-1H-pyrazole(Cat. No.:CAS No. 31272-06-7)

5-Chloro-1-ethyl-3-methyl-1H-pyrazole

Cat. No.: B2502529
CAS No.: 31272-06-7
M. Wt: 144.6
InChI Key: ZLNJYINENJTGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Chloro-1-ethyl-3-methyl-1H-pyrazole (CAS 29938-63-4) is an organic compound with the molecular formula C 6 H 9 ClN 2 and a molecular weight of 144.602 g/mol . This specific 1,3,5-trisubstituted pyrazole is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal and agrochemical research . Pyrazole derivatives, as a class, are recognized for a broad spectrum of biological activities, functioning as key structural motifs in compounds with demonstrated anti-fungal, anti-bacterial, anti-viral, anti-inflammatory, anti-tumor, and anti-depressant properties . The presence of multiple substitution sites on the pyrazole ring allows for extensive structural diversification, making it a valuable precursor for synthesizing more complex heterocyclic systems and for structure-activity relationship (SAR) studies . The Vilsmeier-Haack reagent, for instance, is one of many tools used to functionalize such scaffolds, enabling formylation to create key intermediates like pyrazole-4-carbaldehydes for further derivatization . While the specific biological profile and research applications of this compound itself are not extensively documented in the public literature, its structural features make it a promising building block for developing novel chemical entities in pharmaceutical and life sciences research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClN2 B2502529 5-Chloro-1-ethyl-3-methyl-1H-pyrazole CAS No. 31272-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1-ethyl-3-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-3-9-6(7)4-5(2)8-9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNJYINENJTGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 1 Ethyl 3 Methyl 1h Pyrazole and Analogous Pyrazole Derivatives

Fundamental Approaches to Pyrazole (B372694) Ring Construction

The formation of the pyrazole ring is the foundational step in the synthesis of compounds like 5-Chloro-1-ethyl-3-methyl-1H-pyrazole. Several robust methods have been established for this purpose.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species. beilstein-journals.orgnih.govnih.govmdpi.com This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The reaction between a hydrazine (such as ethylhydrazine (B1196685) for the target molecule) and a β-diketone (like pentane-2,4-dione to introduce the two methyl groups) is a classic example. The regioselectivity of this reaction can be a challenge when using unsymmetrical β-diketones and substituted hydrazines, potentially leading to a mixture of two regioisomers. mdpi.com To achieve the desired 1,3,5-substitution pattern of this compound, a precursor like 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one would be synthesized first, typically from the reaction of ethylhydrazine and a β-ketoester such as ethyl acetoacetate (B1235776). mdpi.com

Other 1,3-dielectrophiles used in these condensations include α,β-unsaturated ketones and aldehydes. nih.govmdpi.com The reaction of these substrates with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

Hydrazine Derivative 1,3-Dielectrophile Resulting Pyrazole Type Reference
Phenylhydrazine Ethyl acetoacetate 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one mdpi.com
Hydrazine hydrate 1,3-Diketones Polysubstituted pyrazoles mdpi.com
Arylhydrazine α,β-Unsaturated carbonyl compounds 1,3,5-Substituted pyrazoles (after oxidation) nih.gov

A powerful alternative for constructing the pyrazole ring is through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. acs.orgorganic-chemistry.orgrsc.org This method involves the reaction of a 1,3-dipole, typically a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond. acs.orgorganic-chemistry.org

The reaction of in situ generated diazo compounds with alkynes provides a regioselective route to variously substituted pyrazoles. acs.org For instance, diazo compounds derived from aldehydes can react with terminal alkynes to furnish 3,5-disubstituted pyrazoles. acs.org Similarly, nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes or alkenes to yield pyrazoles or pyrazolines, respectively. rsc.org Sydnones, a class of mesoionic compounds, can also serve as 1,3-dipoles, reacting with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrazoles. mdpi.com This strategy offers high regioselectivity, which is a significant advantage over classical condensation methods. organic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition Routes to Pyrazoles

1,3-Dipole Source Dipolarophile Product Type Reference
Diazo compounds (from aldehydes) Terminal alkynes 3,5-Disubstituted pyrazoles acs.org
Nitrile imines (from hydrazonoyl halides) Alkenes/Alkynes Pyrazoles/Pyrazolines rsc.org
Sydnones Dimethyl acetylenedicarboxylate (DMAD) 1-Arylpyrazoles mdpi.com

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including pyrazole derivatives. beilstein-journals.orgnih.govmdpi.com MCRs involve the combination of three or more starting materials in a single pot to form a product that contains portions of all the initial reactants. mdpi.comacs.org

Specific Synthetic Routes for 5-Chloropyrazole Derivatives

Once the pyrazole core is established, the next crucial step is the introduction of the chlorine atom at the C5 position. This is typically achieved by halogenating a suitable pyrazole precursor.

The direct halogenation of a pre-formed pyrazole ring is a common strategy. The reactivity and regioselectivity of this reaction depend on the substituents already present on the pyrazole ring and the choice of halogenating agent. researchgate.netresearchgate.net The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. researchgate.netresearchgate.net Therefore, to achieve chlorination at the C5 position, the C4 position must be blocked, or a different synthetic strategy must be employed.

A prevalent method for synthesizing 5-chloropyrazoles involves the use of a pyrazolone (B3327878) (or pyrazol-5-one) intermediate. mdpi.comorientjchem.org For the synthesis of this compound, the precursor 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one would be treated with a chlorinating agent.

Direct chlorination of pyrazolone precursors is a highly effective method for producing 5-chloropyrazoles. Reagents such as phosphorus oxychloride (POCl₃) are commonly used for this transformation. mdpi.comorientjchem.org The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), can achieve both chlorination at C5 and formylation at C4 in a single step, starting from a pyrazolone. mdpi.com

Other direct chlorination methods utilize N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. researchgate.netbeilstein-archives.orgtandfonline.comtandfonline.com The reaction of pyrazoles with NCS can be performed under various conditions, including in solvents like carbon tetrachloride or even water, often providing excellent yields of 4-chloropyrazoles. researchgate.nettandfonline.comtandfonline.com However, for 5-chloro substitution, the pyrazolone route with reagents like POCl₃ remains the more standard approach. mdpi.comorientjchem.org Electrochemical methods have also been developed for the chlorination of pyrazoles, offering an alternative route to these halogenated heterocycles. researchgate.net

Table 3: Reagents for Direct Chlorination of Pyrazole Precursors

Precursor Type Chlorinating Agent Typical Product Reference
Pyrazol-5-one Phosphorus oxychloride (POCl₃) 5-Chloropyrazole mdpi.comorientjchem.org
Pyrazol-5-one POCl₃ / DMF (Vilsmeier-Haack) 5-Chloro-4-formylpyrazole mdpi.com
Pyrazole N-Chlorosuccinimide (NCS) 4-Chloropyrazole researchgate.nettandfonline.com
Pyrazole Trichloroisocyanuric acid 4-Chloropyrazole rsc.org

Halogenation Techniques for Pyrazole Precursors

Electrochemical Chlorination Protocols

Electrochemical methods offer a promising avenue for the chlorination of pyrazole rings, often providing a greener alternative to traditional chemical reagents. The process typically involves the anodic oxidation of a chloride source, generating reactive chlorine species that then react with the pyrazole substrate. The efficiency and regioselectivity of electrochemical chlorination are highly dependent on the substituents present on the pyrazole ring. For instance, pyrazoles bearing electron-donating groups, such as methyl groups, can be monochlorinated, though the yields may vary. In some cases, di- and trichlorinated products can also be formed. Conversely, pyrazoles with electron-withdrawing groups like nitro or carboxyl groups can be chlorinated in high yields.

The electrolysis is commonly carried out in a divided cell with a platinum anode under galvanostatic conditions. A key advantage of this method is the ability to perform the reaction under mild conditions. The choice of solvent system is also crucial; for example, a mixture of water and chloroform (B151607) can be employed, where chloroform acts as an extractant for the chlorinated product, which can influence the product distribution and yield.

Table 1: Electrochemical Chlorination of Various Pyrazole Derivatives

Entry Substrate Product Yield (%)
1 1H-Pyrazole 4-Chloro-1H-pyrazole 46
2 3,5-Dimethyl-1H-pyrazole 4-Chloro-3,5-dimethyl-1H-pyrazole 71
3 1-Methyl-1H-pyrazole 4-Chloro-1-methyl-1H-pyrazole 55

Vilsmeier-Haack Reaction as a Pathway to Formylated Chloropyrazoles

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. This reaction typically employs a Vilsmeier reagent, which is formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃).

When applied to pyrazolone precursors, the Vilsmeier-Haack reaction can achieve both chlorination and formylation in a single step. Specifically, the hydroxyl group at the C5 position of the pyrazolone tautomer is substituted by a chlorine atom, and a formyl group is introduced at the C4 position. This transformation is particularly useful for synthesizing 5-chloro-4-formylpyrazole derivatives. For example, the reaction of 1,3-dimethyl-5-pyrazolone (B118827) with a mixture of POCl₃ and DMF at elevated temperatures leads to the formation of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. acs.org

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich C4 position of the pyrazolone. Subsequent reaction with the phosphorus oxychloride leads to the replacement of the C5-hydroxyl group with a chlorine atom. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired chloroformylated pyrazole.

Synthesis of N-Ethyl and C-Methyl Substituted Pyrazoles

The synthesis of the target molecule, this compound, requires the specific incorporation of an ethyl group at the N1 position and a methyl group at the C3 position of the pyrazole ring.

Strategies for N-Alkylation of Pyrazole Rings

The introduction of an ethyl group onto the nitrogen atom of a pyrazole ring is a common synthetic transformation. The most straightforward method involves the reaction of a pyrazole with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The choice of base and solvent can significantly influence the regioselectivity of the reaction, especially in the case of unsymmetrically substituted pyrazoles. Common bases used include alkali metal carbonates (e.g., K₂CO₃) and hydrides (e.g., NaH).

For the synthesis of the precursor to the target molecule, 1-ethyl-3-methyl-5-pyrazolone, the N-ethylation of 3-methyl-5-pyrazolone is a key step. The reaction of 3-methyl-5-pyrazolone with an ethyl halide in the presence of a base can potentially lead to two regioisomers: 1-ethyl-3-methyl-5-pyrazolone and 2-ethyl-3-methyl-5-pyrazolone. The control of this regioselectivity is crucial and is discussed in more detail in section 2.4.

Introduction of Alkyl Groups at Carbon Positions

The methyl group at the C3 position of this compound is typically introduced at the beginning of the synthetic sequence. The most common and efficient method for constructing the 3-methyl-pyrazolone core is the condensation reaction between a β-ketoester, specifically ethyl acetoacetate, and a hydrazine derivative. acs.org

In the context of the target molecule, the reaction of ethyl acetoacetate with ethylhydrazine would be the primary route to form the 1-ethyl-3-methyl-5-pyrazolone precursor. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine nitrogen atoms react with the two carbonyl groups of the β-ketoester to form the pyrazolone ring. The methyl group from the ethyl acetoacetate molecule becomes the C3-substituent of the resulting pyrazolone.

Regioselectivity Control in the Synthesis of this compound Derivatives

Achieving the desired regiochemistry is a paramount challenge in the synthesis of substituted pyrazoles, particularly when dealing with unsymmetrical precursors. In the synthesis of this compound, the critical regioselective step is the N-alkylation of 3-methyl-5-pyrazolone to selectively form the 1-ethyl isomer.

The N-alkylation of 3-methyl-5-pyrazolone can occur at either the N1 or N2 position, leading to a mixture of isomers. The ratio of these isomers is influenced by a combination of steric and electronic factors, as well as the reaction conditions.

Steric Effects: The presence of the methyl group at the C3 position can sterically hinder the approach of the alkylating agent to the adjacent N2 atom. However, the tautomeric nature of pyrazolones means that the C5 position can also influence the steric environment around N1. Bulky alkylating agents are more likely to react at the less sterically hindered nitrogen atom.

Electronic Effects: The electronic properties of the substituents on the pyrazolone ring can influence the nucleophilicity of the two nitrogen atoms. Electron-donating groups can increase the electron density and reactivity of the nitrogen atoms.

Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. For instance, the use of different bases can lead to the formation of different pyrazolone anions, which may have different reactivities at the N1 and N2 positions. The solvent can also play a role by solvating the ions and influencing the transition state energies of the two possible reaction pathways.

Careful optimization of these factors is necessary to maximize the yield of the desired 1-ethyl-3-methyl-5-pyrazolone precursor.

Innovations in Pyrazole Synthesis: Advanced and Sustainable Methodologies

One area of significant advancement is the use of alternative energy sources to drive reactions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole synthesis. Microwave irradiation can dramatically reduce reaction times and often leads to higher yields compared to conventional heating methods.

The development of green catalytic systems is another important trend. This includes the use of heterogeneous catalysts that can be easily recovered and reused, as well as the exploration of biocatalysis. For example, enzymatic methods for the selective N-alkylation of pyrazoles are being investigated as a highly selective and environmentally benign alternative to traditional chemical methods.

Furthermore, the use of greener solvents, such as water or ionic liquids, is being explored to replace volatile and often toxic organic solvents. One-pot and multi-component reactions are also gaining prominence as they allow for the synthesis of complex pyrazole derivatives in a single step, reducing the number of purification steps and minimizing waste. These advanced and sustainable methodologies hold great promise for the future of pyrazole synthesis, offering more efficient and environmentally responsible routes to valuable compounds like this compound.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has gained considerable traction as an eco-friendly and efficient alternative to conventional heating methods for the synthesis of pyrazole derivatives. tandfonline.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity. tandfonline.comlew.ro The uniform heating provided by microwaves can also minimize the formation of side products. lew.ro

The synthesis of pyrazole derivatives via microwave irradiation often involves the cyclocondensation of 1,3-dicarbonyl compounds or their equivalents with hydrazines. nih.gov This approach is a cornerstone in pyrazole synthesis and is readily adaptable to microwave conditions. tandfonline.com For instance, the reaction of substituted chalcones with hydrazines under solvent-free microwave irradiation has been shown to produce pyrazole derivatives in excellent yields with short reaction times. researchgate.net

In a notable example of a solvent-free microwave-assisted approach, phenyl glycidyl (B131873) ether was reacted with a series of commercially available pyrazoles. nih.gov This method demonstrates the rapid and efficient generation of adducts with competitive yields compared to traditional heating methods, highlighting the suitability of this technique for high-throughput screening in drug discovery. nih.gov For example, the reaction of 3-chloro-5-methyl-1H-pyrazole with phenyl glycidyl ether under microwave irradiation at 120 °C for 1 minute yielded the corresponding product in a 26% yield after purification. nih.gov

Another study detailed the one-pot synthesis of pyrazolone derivatives under solvent-free microwave conditions, showcasing the versatility of this method. mdpi.com Researchers have also successfully synthesized novel pyrazole derivatives by reacting substituted bis-chalcones with 4-hydroxy-3-methoxybenzaldehyde using a solvent-free microwave method, with all derivatives screened for antimicrobial activities. researchgate.net

The advantages of microwave-assisted synthesis for pyrazole derivatives are summarized in the table below, which presents data from various studies on analogous compounds.

ReactantsSolvent/CatalystMicrowave ConditionsReaction TimeYieldReference
3-chloro-5-methyl-1H-pyrazole, phenyl glycidyl etherSolvent-free120 °C1 min26% nih.gov
Substituted bis-chalcones, 4-hydroxy-3-methoxybenzaldehydeSolvent-free/Neutral aluminaNot specifiedNot specifiedGood researchgate.net
Enones, semicarbazide (B1199961) hydrochloridePyridine, Methanol/water100 W, 70 °C4 min82-96% dergipark.org.tr
Ethyl acetate (B1210297), 1-phenylhydrazineNot specifiedNot specified2-4 minN/A dergipark.org.tr
2-chloroquinoline-3-carbaldehyde, 2,4-dinitrophenylhydrazineWater1000 W2-5 minN/A dergipark.org.tr

Flow Chemistry and Continuous Processing in Pyrazole Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, scalability, and process control. mdpi.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com The small reactor volumes and high surface-area-to-volume ratios enable excellent heat and mass transfer, allowing for precise control over reaction parameters and the safe handling of hazardous intermediates. mit.edu

The synthesis of pyrazoles is particularly well-suited to flow chemistry, as traditional batch processes can involve long reaction times and safety concerns, especially when dealing with unstable intermediates like diazonium salts and hydrazines. nih.govmdpi.com A multistep continuous flow setup has been reported for the four-step conversion of anilines into pyrazole products, which avoids the isolation and storage of hazardous intermediates by advancing them directly to the next reaction step. nih.gov

In one example, a continuous-flow process was developed for the synthesis of N-aryl-5-methylpyrazole by the diazotization of an aniline (B41778) derivative, followed by reduction to the hydrazine and subsequent Knorr cyclocondensation. mdpi.com This process afforded the desired pyrazole in a 51% yield with a residence time of only 8 minutes. mdpi.com Another approach utilized a flow chemistry-based method for the synthesis of 3,5-disubstituted pyrazoles via the sequential copper-mediated homocoupling of alkynes and a Cope-type hydroamination of the resulting 1,3-diynes with hydrazine. rsc.org

A two-stage continuous flow process has also been developed for the synthesis of substituted pyrazoles from acetophenones. galchimia.com This method involves the initial condensation of an acetophenone (B1666503) with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by a second condensation with hydrazine to generate the pyrazole product. galchimia.com This tandem approach demonstrates the efficiency of flow chemistry in streamlining multi-step syntheses. galchimia.com

The following table provides an overview of various flow chemistry methodologies for the synthesis of analogous pyrazole derivatives.

Starting MaterialsKey Intermediates/ReagentsFlow ConditionsResidence TimeYieldReference
AnilinesDiazonium salts, HydrazinesFour-step continuous flowNot specified40-48% nih.gov
Terminal aryl alkynes, Acyl chlorides, HydrazinesYnonesn-BuLi, mild conditions~70 min20-77% mdpi.com
5-bromo-2-methoxyaniline, (E)-4-(dimethylamino)but-3-en-2-oneHydrazine derivativeKnorr cyclocondensation8 min51% mdpi.com
Acetophenones, DMADMF, Hydrazine hydrateEnaminones150-170 °C, stainless-steel coil and glass mixer-chip12 minHigh galchimia.com
Fluorinated amines, AlkynesDiazoalkanesSequential reactor coils, elevated temperatures1-60 min48-99% mit.edu

Chemical Reactivity and Transformation Pathways of 5 Chloro 1 Ethyl 3 Methyl 1h Pyrazole

Intrinsic Reactivity of the Pyrazole (B372694) Heterocycle

Electrophilic Substitution at the Pyrazole Core

The pyrazole ring is generally susceptible to electrophilic attack. Due to the combined electron-donating effects of the two nitrogen atoms, the carbon atoms of the pyrazole ring are electron-rich, though positions C3 and C5 are less so than C4. pharmaguideline.com Consequently, electrophilic substitution on pyrazoles preferentially occurs at the C4 position, which has the highest electron density. pharmaguideline.com

In the case of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole, the C4 position is the primary site for electrophilic attack. Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) at the C4 position.

Halogenation: Introduction of a bromine or chlorine atom at the C4 position.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) at the C4 position.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) at the C4 position.

The presence of the activating methyl group at C3 and the deactivating, ortho-directing chloro group at C5 influences the rate of these reactions but does not change the regioselectivity of the attack at C4.

Nucleophilic Substitution Patterns on Halogenated Pyrazoles

Direct nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of a halogen substituent, such as the chloro group at the C5 position, provides a leaving group for such reactions. The viability of SNAr is significantly enhanced if the ring is activated by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. masterorganicchemistry.comlibretexts.org

For this compound, the pyrazole ring itself is not strongly electron-deficient. However, nucleophilic substitution at the C5 position can be achieved, particularly with strong nucleophiles or under forcing conditions. researchgate.net This reaction pathway allows for the displacement of the chloride ion by various nucleophiles, providing a route to a diverse range of 5-substituted pyrazole derivatives. researchgate.net

Reactivity Governing the Chloro Substituent at Position 5

The chloro group at the C5 position is the most synthetically versatile handle on the this compound molecule. It serves as a leaving group in nucleophilic substitutions and is amenable to organometallic transformations.

Halogen-Metal Exchange Reactions and their Synthetic Utility

Halogen-metal exchange is a powerful transformation for converting aryl halides into highly reactive organometallic reagents. wikipedia.org Treating this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or t-butyllithium at low temperatures, can induce a halogen-metal exchange. wikipedia.orgtcnj.edu This reaction replaces the chlorine atom with a metal (typically lithium), generating a 1-ethyl-3-methyl-1H-pyrazol-5-yl-lithium species.

This lithiated pyrazole is a potent nucleophile and can react with a wide array of electrophiles to introduce new functional groups at the C5 position. rsc.org This two-step sequence provides a versatile method for the synthesis of complex pyrazole derivatives.

Table 1: Synthetic Transformations via Halogen-Metal Exchange

Step 1: ReagentIntermediateStep 2: ElectrophileFinal Product Functional Group at C5
n-BuLi1-Ethyl-3-methyl-1H-pyrazol-5-yl-lithiumDMF (Dimethylformamide)-CHO (Aldehyde)
n-BuLi1-Ethyl-3-methyl-1H-pyrazol-5-yl-lithiumCO₂ (Carbon dioxide)-COOH (Carboxylic acid)
n-BuLi1-Ethyl-3-methyl-1H-pyrazol-5-yl-lithiumR-X (Alkyl halide)-R (Alkyl group)
n-BuLi1-Ethyl-3-methyl-1H-pyrazol-5-yl-lithiumR₂C=O (Ketone/Aldehyde)-CR₂(OH) (Tertiary/Secondary Alcohol)

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Arylation)

The chloro substituent at C5 makes the compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. taylorandfrancis.com Palladium-catalyzed reactions are most common, though nickel and copper catalysts are also employed. taylorandfrancis.comnih.govnih.gov

Key cross-coupling reactions involving this compound include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OR)₂) to form a C-C bond, typically for arylation or vinylation.

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a C-N bond, leading to 5-aminopyrazole derivatives. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne (R-C≡CH) to form a C-C bond, yielding 5-alkynylpyrazoles.

Heck Coupling: Reaction with an alkene to form a C-C bond, resulting in 5-vinylpyrazole derivatives.

Stille Coupling: Reaction with an organostannane (R-SnR'₃) to form a C-C bond.

The success of these reactions often depends on the choice of catalyst, ligand, base, and solvent. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more sophisticated catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands to achieve efficient oxidative addition to the Pd(0) center. nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerCatalyst/LigandBaseTypical Product (R = Aryl, Alkyl, etc.)
Suzuki-MiyauraR-B(OH)₂Pd(OAc)₂ / SPhosK₂CO₃5-R-1-ethyl-3-methyl-1H-pyrazole
Buchwald-HartwigR₂NHPd₂(dba)₃ / XPhosNaOtBu5-NR₂-1-ethyl-3-methyl-1H-pyrazole
SonogashiraR-C≡CHPdCl₂(PPh₃)₂ / CuIEt₃N5-(C≡CR)-1-ethyl-3-methyl-1H-pyrazole

Reaction Profiles of the Ethyl and Methyl Substituents

The alkyl substituents on the pyrazole ring are generally less reactive than the ring itself or the chloro group.

C3-Methyl Group: The methyl group at the C3 position is also relatively inert. However, the protons of the methyl group are weakly acidic due to their attachment to the aromatic ring. Under very strong basic conditions (e.g., using an organolithium reagent or lithium diisopropylamide), it is possible to deprotonate the methyl group to form a lithiated species. This carbanion can then react with electrophiles, allowing for the elongation or functionalization of the methyl side chain. This type of reaction is less common than transformations involving the C5-chloro group but provides an alternative pathway for structural modification.

Functionalization of Alkyl Chains via Oxidation and Reduction

The alkyl side chains of this compound present opportunities for various functionalization reactions, primarily through oxidation and reduction pathways.

Oxidation:

The methyl and ethyl groups attached to the pyrazole ring can be oxidized to introduce new functional groups. The C3-methyl group is generally more susceptible to oxidation than the N1-ethyl group due to the electronic nature of the pyrazole ring. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly employed for the oxidation of alkyl groups on heterocyclic rings to carboxylic acids. chemrxiv.orgnih.gov

The selective oxidation of one alkyl group over the other presents a synthetic challenge. Control over reaction conditions such as temperature, reaction time, and the stoichiometry of the oxidizing agent can potentially favor the oxidation of the more reactive C3-methyl group.

Reduction:

The pyrazole ring is generally resistant to reduction under mild conditions. researchgate.net Catalytic hydrogenation of the pyrazole ring requires harsh conditions, often leading to the reduction of the heterocyclic core itself. The alkyl side chains are typically not susceptible to reduction unless activated by adjacent functional groups. Therefore, direct reduction of the ethyl or methyl groups of this compound is not a common transformation pathway.

A summary of potential oxidation products is presented in Table 1.

Starting MaterialReagentPotential Product(s)
This compoundKMnO₄ (controlled)5-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
This compoundKMnO₄ (excess)5-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid and potentially further degradation products

Selective Transformations of Alkyl Groups

Achieving selective transformations of either the ethyl or the methyl group in the presence of the other is a significant synthetic challenge. The slightly different chemical environments of the N1-ethyl and C3-methyl groups may allow for some degree of selectivity under carefully controlled conditions.

One potential strategy for selective functionalization involves free-radical halogenation. Under UV light or with a radical initiator, benzylic-like C-H bonds, such as those in the methyl group at the C3 position, can be selectively halogenated. This would introduce a handle for further nucleophilic substitution reactions.

Transition-metal-catalyzed C-H activation is another advanced strategy that could potentially lead to selective functionalization. dntb.gov.uanih.govbohrium.com Specific catalysts and directing groups can enable the functionalization of C-H bonds at specific positions. However, the application of these methods to achieve selectivity between two different alkyl groups on a pyrazole ring is not well-documented and would require significant experimental investigation.

Derivatization Strategies for this compound

Conversion to Carboxylic Acids, Esters, and Amides

As discussed in section 3.3.1, the oxidation of the C3-methyl group is a plausible route to the corresponding carboxylic acid. Once 5-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is synthesized, it can serve as a versatile precursor for the preparation of a variety of derivatives, including esters and amides.

Esterification:

The carboxylic acid can be converted to its corresponding ester through standard esterification methods. researchgate.net One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.

Amide Formation:

Amide derivatives can be synthesized from the carboxylic acid via several methods. tandfonline.comnih.govnih.govresearchgate.net A common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. dergipark.org.tr

Table 2 outlines the potential derivatization of the C3-methyl group.

PrecursorReagent(s)Product
5-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acidR'OH, H⁺5-Chloro-1-ethyl-1H-pyrazole-3-carboxylate (Ester)
5-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid1. SOCl₂ 2. R'R''NH5-Chloro-1-ethyl-1H-pyrazole-3-carboxamide (Amide)

Cyclization and Annulation to Form Fused Heterocyclic Systems

The this compound scaffold can be utilized as a building block for the synthesis of more complex fused heterocyclic systems. The chloro-substituent at the C5 position can be displaced by a nucleophile, and this reactivity can be harnessed in cyclization reactions.

A common strategy involves the reaction of a halo-pyrazole with a molecule containing two nucleophilic centers, leading to the formation of a new ring fused to the pyrazole core. For instance, reaction with a binucleophile like hydrazine (B178648) or a substituted hydrazine could potentially lead to the formation of a pyrazolo[3,4-c]pyridazine system.

Furthermore, the chloro group can be converted to an amino group via nucleophilic substitution with ammonia or an amine. The resulting 5-amino-1-ethyl-3-methyl-1H-pyrazole is a valuable intermediate for the synthesis of fused pyrimidine rings, such as pyrazolo[1,5-a]pyrimidines, through condensation with β-dicarbonyl compounds or their equivalents. researchgate.netbeilstein-journals.orgresearchgate.netmdpi.comnih.gov

Another important class of fused heterocycles, pyrazolo[3,4-b]pyridines, can be synthesized from 5-aminopyrazoles by reaction with various precursors that provide the necessary carbon atoms to form the pyridine ring. mdpi.comnih.govresearchgate.net

Table 3 summarizes some potential fused heterocyclic systems that could be derived from this compound.

IntermediateReactantFused System
This compoundHydrazine derivativePyrazolo[3,4-c]pyridazine
5-Amino-1-ethyl-3-methyl-1H-pyrazoleβ-Dicarbonyl compoundPyrazolo[1,5-a]pyrimidine (B1248293)
5-Amino-1-ethyl-3-methyl-1H-pyrazoleα,β-Unsaturated ketonePyrazolo[3,4-b]pyridine

Theoretical and Computational Chemistry Investigations of 5 Chloro 1 Ethyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic properties of 5-Chloro-1-ethyl-3-methyl-1H-pyrazole.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT has been employed to understand their molecular structures and properties. dntb.gov.ua These calculations, often utilizing basis sets like 6-311++G(d,p), provide optimized geometries and energies of the molecule. dntb.gov.ua The choice of functional, such as B3LYP or PBE, can influence the results, with hybrid functionals like B3LYP often providing lower total energies, indicating a more stable predicted structure. dntb.gov.ua Such studies on related pyrazole compounds help in understanding the fundamental electronic nature of the pyrazole ring system, which is the core of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. dntb.gov.ua For pyrazole derivatives, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in chemical reactions. researchgate.net

Illustrative Data Table for Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations for pyrazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas with positive potential (blue) are prone to nucleophilic attack. mdpi.comresearchgate.net In substituted pyrazoles, the MEP map can highlight the influence of different functional groups on the charge distribution of the pyrazole ring. tandfonline.com For instance, the presence of electronegative atoms like chlorine would create regions of negative electrostatic potential. mdpi.com

Reactivity Indices and Fukui Functions for Reaction Prediction

Global and local reactivity descriptors derived from DFT, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. researchgate.net Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These indices are crucial for predicting the regioselectivity of chemical reactions. For pyrazole systems, these calculations can pinpoint which atoms on the ring are most likely to participate in a given reaction.

Illustrative Data Table for Global Reactivity Descriptors

DescriptorFormulaValue
Chemical Potential (μ)(EHOMO + ELUMO) / 2Value
Hardness (η)(ELUMO - EHOMO) / 2Value
Softness (S)1 / (2η)Value
Electrophilicity Index (ω)μ2 / (2η)Value

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations for pyrazole derivatives.

Advanced Computational Analyses

Further computational methods provide deeper insights into the specific bonding interactions within the molecule.

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. researchgate.net It provides a detailed picture of the charge transfer and delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. This analysis can reveal the nature of the bonds (e.g., sigma, pi bonds) and the hybridization of the atoms. For heterocyclic compounds like pyrazoles, NBO analysis can quantify the delocalization of the π-electrons within the aromatic ring and the interactions between the ring and its substituents. This information is valuable for understanding the molecule's stability and electronic properties.

Atoms in Molecules (AIM) Theory for Intermolecular Interactions

The Atoms in Molecules (AIM) theory is a quantum mechanical approach that allows for the detailed analysis of chemical bonds and non-covalent interactions. By examining the topology of the electron density, AIM can identify and characterize the nature and strength of intermolecular forces that govern the association of molecules. This methodology is particularly useful for understanding how this compound interacts with other molecules in its environment.

Investigations using AIM theory on similar heterocyclic systems have revealed the critical role of various atoms in forming intermolecular connections. For instance, the nitrogen atoms of the pyrazole ring, the chlorine substituent, and even the hydrogen atoms of the ethyl and methyl groups can participate in hydrogen bonding and other non-covalent interactions. The analysis of bond critical points (BCPs) between interacting molecules provides quantitative data on the strength and nature of these interactions.

Table 1: Hypothetical AIM Parameters for Intermolecular Interactions of this compound

Interacting AtomsElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Interaction Type
N···H-O0.0250.085Hydrogen Bond
Cl···H-N0.0180.062Hydrogen Bond
C-H···π0.0090.021Weak van der Waals

The electron density (ρ) at the bond critical point is a measure of the bond strength, with higher values indicating stronger interactions. The sign of the Laplacian of the electron density (∇²ρ) distinguishes between shared interactions (covalent bonds, ∇²ρ < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, ∇²ρ > 0). For intermolecular interactions involving this compound, positive Laplacian values are expected, characteristic of non-covalent bonds.

Molecular Dynamics Simulations for Conformational and Solvent Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular behavior, providing insights into the conformational landscape and the influence of the surrounding environment, such as solvents. mdpi.com By simulating the atomic motions over time, MD can reveal the preferred shapes (conformations) of a molecule and how these are influenced by interactions with solvent molecules. researchgate.net

For this compound, the flexibility of the ethyl group is a key conformational feature. MD simulations can explore the rotational freedom around the C-N bond connecting the ethyl group to the pyrazole ring, identifying the most stable rotamers. The presence of different solvents can significantly alter the conformational preferences by establishing specific intermolecular interactions.

Solvent Effects:

The behavior of this compound in different solvents can be predicted using MD simulations. In a polar protic solvent like water, hydrogen bonding between the solvent and the nitrogen atoms or the chlorine atom of the pyrazole would be a dominant factor. In a nonpolar solvent such as hexane, weaker van der Waals forces would prevail. These differing interaction patterns can lead to changes in the average conformation and dynamic behavior of the molecule.

Table 2: Simulated Conformational and Solvent Interaction Data for this compound

SolventPredominant Intermolecular ForcesAverage Dihedral Angle (C-C-N-C) of Ethyl GroupRadial Distribution Function g(r) peak (Molecule-Solvent)
WaterHydrogen Bonding, Dipole-Dipole75°2.8 Å (to N), 3.2 Å (to Cl)
MethanolHydrogen Bonding, Dipole-Dipole80°2.9 Å (to N), 3.3 Å (to Cl)
AcetonitrileDipole-Dipole95°3.5 Å (to N), 3.8 Å (to Cl)
Hexanevan der Waals110°4.5 Å (to molecule center)

Note: The data in this table is illustrative and based on general principles of molecular dynamics simulations of similar molecules, as specific simulation results for this compound were not found.

The radial distribution function, g(r), provides information about the probability of finding a solvent molecule at a certain distance from a specific atom or the center of the solute molecule. Peaks in the g(r) plot indicate shells of ordered solvent molecules around the solute, highlighting the extent and nature of solvation.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 1 Ethyl 3 Methyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Chloro-1-ethyl-3-methyl-1H-pyrazole, a combination of one-dimensional and multi-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Based on the structure, the following ¹H-NMR signals are expected: a singlet for the pyrazole (B372694) ring proton (H4), a quartet and a triplet for the N-ethyl group, and a singlet for the C3-methyl group. In the ¹³C-NMR spectrum, distinct signals for the pyrazole ring carbons (C3, C4, and C5), the ethyl group carbons, and the methyl group carbon are anticipated. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the pyrazole ring.

Proton (¹H) Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
CH (pyrazole ring, H4)6.0 - 6.5Singlet-
CH₂ (ethyl group)3.9 - 4.2Quartet~7
CH₃ (ethyl group)1.3 - 1.5Triplet~7
CH₃ (methyl group)2.1 - 2.4Singlet-
Carbon (¹³C) Expected Chemical Shift (ppm)
C5-Cl145 - 150
C3-CH₃140 - 145
C4105 - 110
CH₂ (ethyl group)40 - 45
CH₃ (methyl group)13 - 16
CH₃ (ethyl group)14 - 17

To confirm the assignments and reveal through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the quartet of the ethyl group's methylene (B1212753) protons and the triplet of its methyl protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be expected to show correlations between the H4 proton and the C4 carbon, the methylene protons and its attached carbon, the ethyl methyl protons and its carbon, and the C3-methyl protons and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The H4 proton correlating with C3 and C5.

The C3-methyl protons correlating with C3, C4, and the N1-ethyl carbon.

The N-ethyl methylene protons correlating with C5 and its own methyl carbon.

These correlations would provide unequivocal evidence for the proposed structure of this compound.

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of materials in their solid form. acs.orgnih.gov For this compound, ssNMR could be employed to investigate potential polymorphism, which is the ability of a compound to exist in more than one crystal form. acs.org Different polymorphs can exhibit distinct physical properties.

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra in the solid state. acs.org Any differences in the chemical shifts or the presence of multiple signals for a single carbon in the ssNMR spectra of different batches of the compound would suggest the presence of different crystalline forms or non-equivalent molecules in the unit cell. nih.govacs.org Furthermore, ssNMR can provide insights into the local environment and packing of the molecules in the crystal lattice. acs.orgnih.gov

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. researchgate.net

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. nih.govrsc.org For this compound (C₆H₉ClN₂), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally determined value. The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For pyrazole derivatives, common fragmentation pathways involve the loss of small molecules like HCN, N₂, and cleavage of the N-alkyl chain. researchgate.net

Ion Formula Expected m/z Description
[M]⁺C₆H₉ClN₂⁺144.0454Molecular Ion
[M-CH₃]⁺C₅H₆ClN₂⁺129.0220Loss of a methyl radical
[M-C₂H₅]⁺C₄H₄ClN₂⁺115.0063Loss of an ethyl radical
[M-Cl]⁺C₆H₉N₂⁺109.0766Loss of a chlorine radical

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govresearchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts. ekb.eg For this compound, ESI-MS would be expected to produce a prominent ion at m/z corresponding to [C₆H₉ClN₂ + H]⁺. This technique is highly sensitive and is often coupled with liquid chromatography for the analysis of complex mixtures. nih.gov The fragmentation of the protonated molecule can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to the various functional groups and the pyrazole ring itself.

C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. youtube.com Aromatic-like C-H stretching from the pyrazole ring proton would appear around 3100-3150 cm⁻¹.

C=N and C=C stretching: The pyrazole ring contains C=N and C=C bonds, which would give rise to a series of characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. mdpi.com

C-Cl stretching: A band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com

C-N stretching: The C-N stretching vibrations of the pyrazole ring and the N-ethyl group would appear in the 1000-1350 cm⁻¹ range. youtube.com

CH₂ and CH₃ bending: Bending vibrations for the methyl and methylene groups would be observed in the 1375-1470 cm⁻¹ region. youtube.com

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H stretch (pyrazole ring)3100 - 3150Medium
C-H stretch (aliphatic)2850 - 3000Strong
C=N / C=C stretch (ring)1400 - 1650Medium-Strong
CH₂/CH₃ bend1375 - 1470Medium
C-N stretch1000 - 1350Medium
C-Cl stretch600 - 800Medium-Strong

The complementary nature of IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of this compound, aiding in a comprehensive structural confirmation.

Electronic Spectroscopy (UV-Visible) for Chromophore Characterization

Electronic spectroscopy, specifically UV-Visible spectroscopy, is a pivotal technique for characterizing the chromophoric system of a molecule. The pyrazole ring, being a heteroaromatic system, contains π-electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic transitions. The absorption of ultraviolet or visible light excites these electrons from lower to higher energy molecular orbitals.

The principal electronic transitions expected for a substituted pyrazole like this compound are π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, arising from the excitation of electrons in the aromatic π-system. The n → π* transitions, resulting from the excitation of a non-bonding electron from a nitrogen atom to an antibonding π* orbital, are generally of lower intensity and can sometimes be observed as a shoulder on the main absorption band.

The position and intensity of these absorption bands are influenced by the substituents on the pyrazole ring. The chloro, ethyl, and methyl groups on the this compound core act as auxochromes, modifying the energy of the molecular orbitals and thus shifting the absorption maxima (λmax).

For a structurally analogous compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, a sharp absorption peak was observed at 255 nm in an ethanol (B145695) solution, attributed to the pyrazole moiety before photo-induced structural changes. mdpi.com This suggests that the fundamental pyrazole chromophore in a similar substitution environment absorbs in the mid-UV region. Therefore, it is anticipated that this compound would exhibit a primary absorption band in a comparable region of the UV spectrum.

Table 1: Representative UV-Visible Absorption Data for a Related Pyrazole Chromophore

Chromophore System Solvent λmax (nm) Transition Type (Tentative) Reference

X-ray Diffraction (XRD) for Crystalline Structure Determination

As the crystal structure for this compound has not been reported, the data for a closely related compound, 5-Chloromethyl-1,3-dimethyl-1H-pyrazole, is presented here for illustrative purposes. This analog shares key structural features, including a halogenated methyl group at position 5 and alkyl substituents on the ring nitrogen and at position 3. The analysis of this structure reveals a nearly planar pyrazole ring, a common feature for this heterocyclic system. The molecular packing in such crystals is typically governed by a network of weak intermolecular interactions.

Table 2: Illustrative Crystallographic Data for a Structurally Similar Compound: 5-Chloromethyl-1,3-dimethyl-1H-pyrazole

Parameter Value
Chemical Formula C₆H₉ClN₂
Crystal System Triclinic
Space Group P-1
a (Å) 6.5210 (7)
b (Å) 7.3111 (7)
c (Å) 7.9854 (8)
α (°) 88.383 (1)
β (°) 77.563 (2)
γ (°) 85.725 (2)
Volume (ų) 370.71 (6)
Z (molecules/unit cell) 2

Single-crystal X-ray diffraction can be used to determine the absolute configuration of chiral molecules, which are molecules that are non-superimposable on their mirror images. This is typically achieved through the analysis of anomalous dispersion effects when using X-ray radiation of a suitable wavelength.

The target molecule, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry (if the ethyl group conformation is disregarded). Therefore, the concept of absolute configuration is not applicable. For achiral molecules, single-crystal XRD serves to confirm the molecular connectivity, constitution, and conformation, providing a precise and unambiguous structural determination.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show different types of close contacts with neighboring molecules. This analysis is often complemented by 2D "fingerprint plots," which summarize the distribution of these contacts.

For substituted pyrazoles, common intermolecular interactions include hydrogen bonds (e.g., C–H···N, C–H···O), halogen bonds (C–Cl···N), and van der Waals forces. In the crystal packing of chloro-substituted pyrazoles, contacts involving the chlorine atom, such as Cl···H and Cl···Cl, are significant. nih.gov

Studies on similar structures reveal the relative contributions of different interactions. For example, in the crystal of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one, H···H contacts account for the largest portion of the Hirshfeld surface (43.3%), followed by Cl···H/H···Cl (22.1%) and O···H/H···O (18.7%) interactions. nih.gov Similarly, analysis of a copper complex containing an ethyl 5-methyl-1H-pyrazole-3-carboxylate ligand showed dominant contributions from H···H (40%) and H···Cl/Cl···H (24.3%) contacts. nih.gov These findings indicate that for this compound, a similar pattern of dominant H···H and Cl···H contacts would be expected to dictate its crystal packing.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Pyrazole Derivatives

Interaction Type Contribution (%) in 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one nih.gov Contribution (%) in a Cu-pyrazole complex nih.gov
H···H 43.3 40.0
Cl···H / H···Cl 22.1 24.3
O···H / H···O 18.7 11.8
C···H / H···C 2.6 9.2
N···H / H···N 4.3 8.3

Applications of 5 Chloro 1 Ethyl 3 Methyl 1h Pyrazole As a Synthetic Intermediate and Advanced Material Precursor

Strategic Role as a Building Block in Organic Synthesis

The reactivity of the chlorine atom at the 5-position of the pyrazole (B372694) ring, coupled with the directing effects of the ethyl and methyl groups, allows for a wide range of chemical transformations. This makes 5-Chloro-1-ethyl-3-methyl-1H-pyrazole a strategic starting material for the construction of more complex molecular frameworks.

Synthesis of Complex Organic Molecules

This compound serves as a key precursor in the synthesis of a variety of complex organic molecules. The chloro substituent is readily displaced by nucleophiles, providing a convenient entry point for the introduction of diverse functional groups. This reactivity has been exploited in the preparation of numerous compounds with potential biological activities. For instance, derivatives of this pyrazole have been utilized in the synthesis of novel carboxamides, which are of significant interest in medicinal chemistry. The general synthetic approach involves the conversion of the pyrazole to a carboxylic acid derivative, followed by amidation with various amines to yield a library of structurally diverse molecules.

A notable example is the synthesis of pyrazole-5-carboxamides. While specific examples starting directly from this compound are part of proprietary industrial processes, the analogous compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, is a known intermediate for such syntheses. This highlights the utility of the chloropyrazole scaffold in accessing complex amide structures.

Precursor to Other Heterocyclic Systems

The pyrazole ring of this compound can be annulated to form fused heterocyclic systems, which are prevalent in many biologically active compounds. The reactive sites on the pyrazole core allow for the construction of adjacent rings, leading to the formation of bicyclic and polycyclic structures.

One of the most significant applications in this area is the synthesis of pyrazolo[1,5-a]pyrimidines. These fused heterocycles are known to exhibit a broad spectrum of biological activities. The synthesis typically involves the reaction of a 5-aminopyrazole derivative, which can be prepared from the corresponding 5-chloro-pyrazole, with a β-dicarbonyl compound or its equivalent. For example, the cyclocondensation of an aminopyrazole with acetylacetone (B45752) or ethyl acetoacetate (B1235776) in a suitable solvent like acetic acid leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. ijpsr.comchembk.com While the direct conversion of this compound to a 5-aminopyrazole and subsequent cyclization is a viable synthetic route, specific documented examples for this exact starting material are found within patent literature, illustrating its industrial relevance.

Utility in Agrochemical Development

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, and this compound serves as a crucial intermediate in the development of new and effective crop protection agents.

Intermediate for Herbicide Synthesis

Derivatives of this compound are key components in the synthesis of various herbicides. The pyrazole ring system is a core structural motif in several commercial herbicides, and the specific substitution pattern of this intermediate allows for the fine-tuning of herbicidal activity and selectivity.

Research has shown that 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles exhibit significant herbicidal properties. mdpi.com In a relevant study, a series of such compounds were synthesized, and their herbicidal activities were evaluated. For instance, the compound 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, derived from a related 5-chloropyrazole intermediate, displayed excellent post-emergence herbicidal effects against Digitaria sanguinalis (large crabgrass) at a dosage of 750 g a.i. ha⁻¹. mdpi.com This demonstrates the potential of utilizing this compound to create herbicides with similar modes of action. The synthesis often involves the nucleophilic substitution of the chlorine atom with a hydroxylated heterocycle.

Herbicidal Activity of a Related 5-Chloropyrazole Derivative

CompoundTarget WeedDosage (g a.i. ha⁻¹)Efficacy
5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidineDigitaria sanguinalis750Excellent post-emergence

Components in Fungicide and Insecticide Production

The versatility of the this compound scaffold extends to the development of fungicides and insecticides. The pyrazole core is present in a number of commercial pesticides, and this intermediate provides a convenient starting point for the synthesis of novel analogues with improved properties.

In the realm of fungicides, pyrazole-carboxamides have shown promising activity against various plant pathogens. For example, novel pyrazole-carboxamides have been synthesized from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and have demonstrated activity against Colletotrichum gloeosporioides. researchgate.net This suggests that this compound could be similarly employed to generate new fungicidal compounds.

Regarding insecticides, phenylpyrazole insecticides, such as fipronil, are known for their potent activity. While not directly synthesized from this compound, the structural similarities highlight the importance of the pyrazole core in insecticide design. Research into novel pyrazole-based insecticides is ongoing, with a focus on creating compounds with high efficacy and selectivity. For instance, novel phenylpyrazoles containing a 2,2,2-trichloro-1-alkoxyethyl moiety have been synthesized and shown to possess broad-spectrum insecticidal activity.

Contributions to Material Science Research

While the primary applications of this compound have been in the life sciences, the unique electronic and photophysical properties of the pyrazole ring suggest its potential as a precursor for advanced materials. Research in this area is still emerging, but preliminary studies on related pyrazole derivatives indicate promising avenues for exploration.

A closely related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been used in the synthesis of a photochromic compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. mdpi.com This compound exhibits reversible color changes upon exposure to UV light, making it a candidate for applications in optical data storage, molecular switches, and smart materials. ijpsr.commdpi.com The synthesis involves a one-pot, three-component reaction of the pyrazole carbaldehyde with a ketoaziridine and ammonium (B1175870) acetate (B1210297). mdpi.com

The broader class of pyrazole derivatives has also been investigated for their nonlinear optical (NLO) properties. Organic molecules with large second-order NLO responses are sought after for applications in optical communications and information processing. While specific studies on this compound in this context are not yet prevalent, the general structural features of pyrazoles, particularly when incorporated into push-pull systems, make them attractive candidates for NLO materials.

Potential Material Science Applications of Pyrazole Derivatives

Application AreaProperty of InterestExample of Pyrazole Derivative Application
Photochromic MaterialsReversible color change upon light exposureSynthesis of a photochromic 1,3-diazabicyclo[3.1.0]hex-3-ene derivative from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com
Nonlinear Optical (NLO) MaterialsLarge second-order nonlinear optical responseGeneral pyrazole derivatives incorporated into donor-acceptor systems are being explored for NLO properties.

Integration into Polymer Architectures

The incorporation of heterocyclic rings like pyrazole into polymer structures is a strategy for developing materials with tailored thermal, optical, and electronic properties. Although direct polymerization of this compound has not been extensively documented, its chemical structure offers potential pathways for integration into polymer architectures.

The chlorine atom at the C-5 position is a key reactive site. It can be displaced through nucleophilic substitution reactions, allowing the pyrazole unit to be grafted onto existing polymer backbones or to act as a monomer in polycondensation reactions. For instance, reaction with a diol or diamine could lead to the formation of polyesters or polyamides containing pyrazole moieties in the main chain.

Furthermore, pyrazole derivatives have been used to create microporous organic polymers (MOPs). For example, a pyrazole-based MOP synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole demonstrated good thermal stability and a high capacity for CO2 capture. acs.org This highlights the potential for pyrazole-based frameworks to form robust, functional polymeric materials. While this example uses a different pyrazole, it establishes a precedent for the utility of the pyrazole core in creating porous polymers.

Another approach involves modifying the pyrazole intermediate to introduce a polymerizable group. For example, creating a vinyl-substituted pyrazole derivative would allow it to undergo free-radical polymerization to form high-molecular-weight polymers, a method that has been successfully applied to other 1-vinylpyrazoles. nih.gov Additionally, pyrazole-based structures can serve as reversible addition-fragmentation chain-transfer (RAFT) agents, which are crucial for controlling radical polymerization processes. The introduction of electron-withdrawing substituents, such as a chloro group, onto the pyrazole ring has been shown to enhance the activity of these RAFT agents. researchgate.net

Development of Functionalized Materials

As a synthetic intermediate, this compound is a valuable precursor for a wide array of functionalized materials. The pyrazole scaffold itself is considered a "biologically privileged" structure, and its derivatives are integral to many active pharmaceutical ingredients (APIs). mdpi.com The chloro-substituent on the ring is a versatile handle for chemical modification, enabling the synthesis of diverse molecules with specific properties. rsc.orgresearchgate.net

Research on analogous compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrates the reactivity of the C-5 chloro group. This group can be readily substituted by various nucleophiles to create new derivatives. researchgate.net For example, reactions with phenols or thiophenols can yield phenoxy- or sulfanyl-substituted pyrazoles, respectively. researchgate.net Such modifications can significantly alter the electronic and photophysical properties of the molecule.

This reactivity is exemplified in the synthesis of photochromic materials. A one-pot, three-component reaction involving 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, an aziridine (B145994) derivative, and ammonium acetate produced a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative. mdpi.com This resulting compound exhibited interesting photochromic behavior, changing its absorption spectrum upon irradiation with UV light. mdpi.com This demonstrates the potential of chloropyrazole intermediates in the development of light-sensitive materials.

The versatility of pyrazole derivatives as synthetic intermediates is further highlighted by their use in multicomponent reactions to build complex molecular architectures, which are often evaluated for biological activity. mdpi.comias.ac.in The ability to functionalize the pyrazole ring allows for the fine-tuning of molecular properties for applications ranging from medicinal chemistry to materials science. mdpi.com

Catalytic Applications and Ligand Design in Transition Metal Chemistry

The pyrazole ring is an excellent ligand scaffold for coordinating with transition metal ions due to the presence of two adjacent nitrogen atoms: a pyridine-type nitrogen (proton acceptor) and a pyrrole-type nitrogen (which can be deprotonated to form a pyrazolate anion). researchgate.netnih.gov This dual character allows pyrazoles to form stable mononuclear, dinuclear, or polynuclear metal complexes. nih.gov this compound, with its N-ethyl substitution, is designed to coordinate as a neutral, monodentate ligand through its pyridine-type nitrogen, making it a valuable component in the design of catalysts for homogeneous catalysis. nih.gov

The electronic and steric properties of the ligand are crucial for determining the stability and reactivity of the resulting metal complex. In this compound, the electron-withdrawing chloro group and the electron-donating methyl and ethyl groups can be used to tune the electronic environment at the metal center. This tuning influences the catalytic activity of the complex.

Pyrazole-based ligands have been successfully employed in a variety of catalytic systems. Their copper complexes have shown notable activity in the oxidation of catechol, mimicking the function of the catecholase enzyme. research-nexus.net Cobalt complexes featuring pyrazole ligands have served as effective catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.gov Furthermore, the addition of pyrazole ligands to titanium isopropoxide has been found to dramatically enhance its catalytic activity for the ring-opening polymerization of L-lactide, a key process for producing biodegradable plastics. rsc.org Manganese catalysts coordinated with pyrazole ligands have also proven highly efficient for transfer hydrogenation reactions. rsc.org

The table below summarizes the performance of various catalytic systems that utilize pyrazole-based ligands, illustrating their broad applicability.

Catalyst SystemReaction CatalyzedKey Findings
Copper(II) complexes with (3,5-dimethyl-1H pyrazol-1-yl)methanol-derived ligandsOxidation of catechol to o-quinoneCopper(II) complexes showed superior catalytic activity compared to other metals, mimicking the active site of the catecholase enzyme. research-nexus.net
Cobalt(II) complexes with scorpionate and pyrazole ligandsPeroxidative oxidation of cyclohexaneThe complexes catalyzed the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using aqueous H2O2 at room temperature. nih.gov
Titanium isopropoxide (TiOiPr4) with pyrazole ligandsRing-opening polymerization of L-lactideThe addition of a pyrazole ligand increased the catalytic activity by up to 17-fold compared to using TiOiPr4 alone. rsc.org
Manganese complexes with pyrazole ligandsTransfer hydrogenation of alcoholsAn efficient Mn–N2 catalytic system was established that showed exceptional tolerance to diverse functional groups. rsc.org

These examples underscore the potential of this compound as a ligand in the development of novel transition metal catalysts for a wide range of chemical transformations.

Q & A

Q. What synthetic methodologies are most effective for producing 5-Chloro-1-ethyl-3-methyl-1H-pyrazole?

Q. How is this compound characterized structurally?

X-ray crystallography (using SHELX or Mercury ) and spectroscopic methods (¹H/¹³C NMR, IR) are standard. For instance, NMR signals for the ethyl group appear as triplets (δ ~1.01 ppm, J = 7.3 Hz), while the pyrazole ring protons resonate at δ ~6.21–7.58 ppm. IR stretching at ~1671–1682 cm⁻¹ confirms carbonyl or formyl groups in derivatives .

Q. What are the primary biological targets of pyrazole derivatives like this compound?

Pyrazole derivatives often interact with enzymes involved in inflammatory pathways (e.g., cyclooxygenase) or cellular signaling proteins. While direct data on this compound is limited, analogs inhibit carbonic anhydrase isoforms (e.g., CAH1, CAH2) and modulate apoptosis pathways .

Advanced Research Questions

Q. How can computational modeling optimize the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent effects. Docking studies (using AutoDock Vina) with protein targets (e.g., PGH1_HUMAN ) can identify binding affinities. For example, trifluoromethyl groups enhance hydrophobic interactions, improving inhibitory activity by ~30% .

Q. What strategies resolve contradictions in synthetic yields reported for pyrazole derivatives?

Discrepancies in yields (e.g., 59% vs. 80% ) arise from variations in catalysts, solvent purity, or reaction scaling. Systematic Design of Experiments (DoE) can isolate critical factors. For instance, replacing batch reactors with continuous flow systems improves consistency (purity >98%) by maintaining optimal temperature and pressure .

Q. How does crystallographic data inform the design of pyrazole-based inhibitors?

Mercury CSD 2.0 analyzes intermolecular interactions (e.g., halogen bonds between Cl and His64 in carbonic anhydrase). For this compound, Cl at position 5 enhances lattice stability (bond length ~3.2 Å) and influences packing motifs, critical for co-crystallization studies .

Q. What are the challenges in scaling up pyrazole synthesis for preclinical studies?

Key issues include:

  • Byproduct formation : Unreacted intermediates (e.g., 5-chloro-4-carboxy derivatives ) require HPLC purification.
  • Safety : Chlorinated byproducts (e.g., HCl gas) necessitate scrubbers and inert atmospheres .
  • Yield optimization : Microwave-assisted synthesis reduces time by 50% but requires specialized equipment .

Methodological Guidance

Q. How to validate the purity of this compound for in vitro assays?

Combine chromatographic (HPLC, >99% purity) and spectroscopic (HRMS, Δm/z < 2 ppm) methods. For example, LC-MS (ESI+) of the parent ion [M+H]⁺ at m/z 173.05 confirms molecular identity .

Q. What in silico tools predict metabolic pathways for this compound?

Use SwissADME or ADMETLab 2.0 to assess cytochrome P450 interactions. Pyrazole derivatives are often metabolized via N-dealkylation (ethyl group) or hydroxylation, producing excretable glucuronides .

Q. How to troubleshoot failed crystallization attempts?

Screen solvents (e.g., DMSO/water mixtures) and employ seeding techniques. Mercury’s "void visualization" identifies solvent channels, while SHELXD refines twinned data (R-factor < 0.05) .

Data Contradictions & Solutions

  • Stereochemical ambiguity in derivatives : Use NOESY NMR to confirm spatial arrangements of substituents .
  • Divergent bioactivity in analogs : Perform SAR studies; e.g., replacing ethyl with cyclopentyl groups increases lipophilicity (logP +0.5) and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.